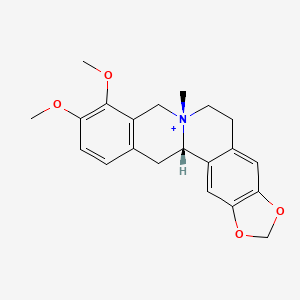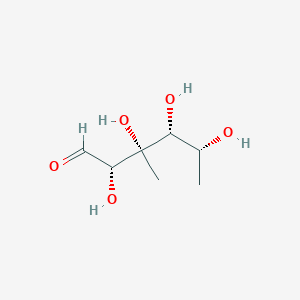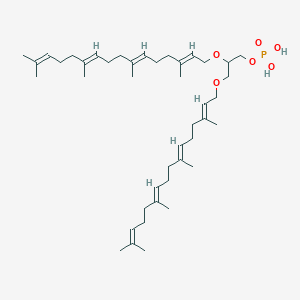
2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate is a geranylgeranylglycerol 1-phosphate. It is a conjugate acid of a 2,3-bis-O-(geranylgeranyl)glycerol 1-phosphate(2-).
Scientific Research Applications
Role in Methanogenic Archaea
Research by Morii, Nishihara, and Koga (2000) discovered CDP-2,3-di-O-geranylgeranyl-sn-glycerol synthase (CDP-archaeol synthase) activity in the methanoarchaeon Methanothermobacter thermoautotrophicus. This enzyme catalyzes the formation of CDP-2,3-di-O-geranylgeranyl-sn-glycerol from CTP and 2,3-di-O-geranylgeranyl-sn-glycero-1-phosphate (unsaturated archaetidic acid), indicating its involvement in cellular phospholipid biosynthesis in archaea (Morii, Nishihara, & Koga, 2000).
Structural Insights from Thermoplasma acidophilum
Nemoto et al. (2019) analyzed the structure of (S)-3-O-geranylgeranylglyceryl phosphate synthase (GGGPS) from Thermoplasma acidophilum, providing insights into its G1P-recognition mechanism. This study highlighted the substrate uptake and product release processes in GGGPS, contributing to our understanding of archaeal membrane lipid production (Nemoto, Miyazono, Tanokura, & Yamagishi, 2019).
Enzyme Family Analysis
Peterhoff et al. (2014) conducted a comprehensive analysis of the Geranylgeranylglyceryl phosphate synthase (GGGPS) enzyme family, revealing novel members and elucidating substrate specificity and quaternary structure organization. This research expanded our knowledge of GGGPS's role in archaeal and bacterial species (Peterhoff et al., 2014).
Role in Phospholipid Synthesis
Studies by Amidon, Brown, and Waite (1996) explored the involvement of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate, a process linked to 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate. This pathway highlights the compound's significance in complex lipid biosynthesis (Amidon, Brown, & Waite, 1996).
Characterization in Methanobacterium thermoautotrophicum
Soderberg, Chen, and Poulter (2001) characterized the recombinant Geranylgeranylglyceryl diphosphate synthase (GGGP synthase) from Methanobacterium thermoautotrophicum. Their findings on this enzyme, which alkylates (S)-glyceryl phosphate with geranylgeranyl diphosphate, underscore the compound's role in the first step of ether-linked membrane lipid biosynthesis in Archaea (Soderberg, Chen, & Poulter, 2001).
Archaeal Membrane Lipid Biosynthesis
The research by Zhang and Poulter (1993) into the biosynthesis of archaebacterial ether lipids highlighted the formation of ether linkages by prenyltransferases, including the role of 2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate (Zhang & Poulter, 1993).
properties
Product Name |
2,3-Bis-O-(geranylgeranyl)glycerol 1-phosphate |
|---|---|
Molecular Formula |
C43H73O6P |
Molecular Weight |
717 g/mol |
IUPAC Name |
2,3-bis[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenoxy]propyl dihydrogen phosphate |
InChI |
InChI=1S/C43H73O6P/c1-35(2)17-11-19-37(5)21-13-23-39(7)25-15-27-41(9)29-31-47-33-43(34-49-50(44,45)46)48-32-30-42(10)28-16-26-40(8)24-14-22-38(6)20-12-18-36(3)4/h17-18,21-22,25-26,29-30,43H,11-16,19-20,23-24,27-28,31-34H2,1-10H3,(H2,44,45,46)/b37-21+,38-22+,39-25+,40-26+,41-29+,42-30+ |
InChI Key |
WHMXLRRVANEOOG-RQZHECMVSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COCC(COP(=O)(O)O)OC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCOCC(COP(=O)(O)O)OCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methoxyethyl)-7-[oxo-(4-propyl-1-piperazinyl)methyl]-3H-isoindol-1-one](/img/structure/B1236054.png)
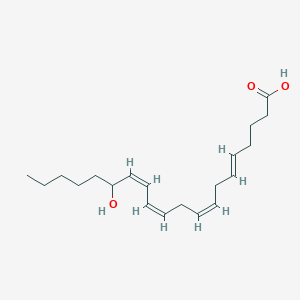
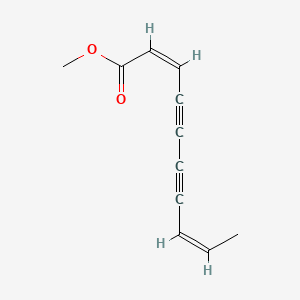
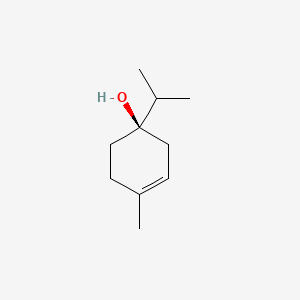
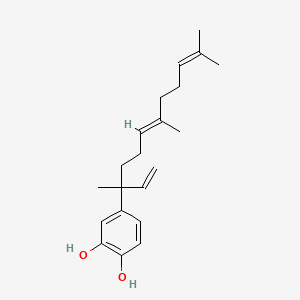
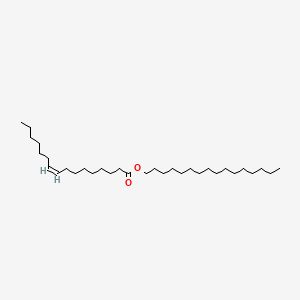
![2,4-Pentadienoic acid, 5-(8-hydroxy-1,5-dimethyl-3-oxo-6-oxabicyclo[3.2.1]oct-8-yl)-3-methyl-](/img/structure/B1236065.png)
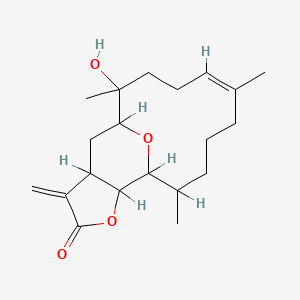
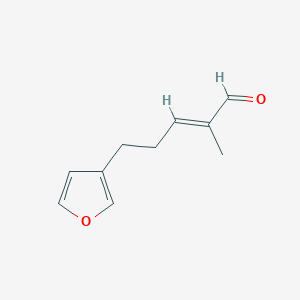
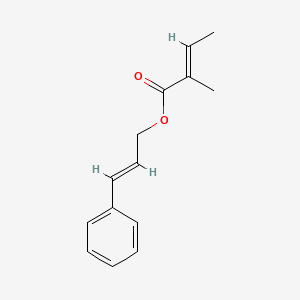
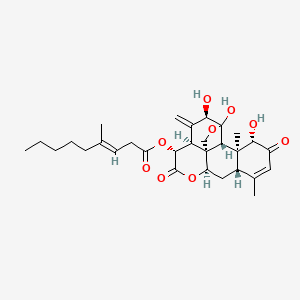
![(9E,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B1236072.png)
